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An in-depth analysis of the theoretical and experimental studies surrounding the stability of the
Oxopraseodymium(1+) cation (PrO+). This guide synthesizes computational data and
experimental findings, providing a comprehensive overview for researchers in chemistry and
materials science.

Introduction to Oxopraseodymium(1+)

The study of lanthanide oxides is crucial for understanding the fundamental aspects of
chemical bonding, particularly the involvement of f-orbitals. Oxopraseodymium(1+) (PrO+), a
simple diatomic cation, serves as a key model system for investigating these interactions. Its
stability, characterized by properties such as bond dissociation energy (BDE) and bond length,
provides a rigorous benchmark for theoretical chemistry methods. The synergy between high-
level computational studies and precise experimental techniques, like guided ion beam tandem
mass spectrometry, has been pivotal in elucidating the electronic structure and thermodynamic
properties of this species.

Theoretical and Experimental Stability Data

The stability of PrO+ has been quantified through both theoretical calculations and
experimental measurements. The primary metric for its stability is the bond dissociation energy
(BDE), which represents the energy required to break the Pr+-O bond.

Quantitative Data Summary
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The following table summarizes the key parameters for the ground state of PrO+ as determined
by various theoretical and experimental studies.

Parameter Theoretical Value Experimental Value = Method/Source

Theory: CCSD(T).

Bond Dissociation Experiment: Guided
7.98 eV 8.16 £ 0.28 eV
Energy (Do at 0 K) lon Beam Mass
Spectrometry.
7.64 eV Theory: B3LYP.
Bond Length (re) 1.785 A N/A Theory: CCSD(T).
1.801 A Theory: B3LYP,
Ground Electronic i
3O 3P Theory & Experiment.
State
Vibrational Frequency
884 cm N/A Theory: CCSD(T).
(we)
851 cm? Theory: B3LYP.

Methodologies: Theoretical and Experimental
Protocols

A detailed understanding of the methods used to derive the stability data is essential for critical
evaluation and future research.

Theoretical Computational Protocol

High-level ab initio and density functional theory (DFT) calculations are employed to predict the
properties of PrO+. A representative computational workflow is as follows:

o Geometry Optimization: The molecular geometry of PrO+ is optimized to find the equilibrium
bond length (re). This is typically performed using methods like DFT with the B3LYP
functional or more accurate coupled-cluster methods like CCSD(T).
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» Basis Sets: Relativistic effects are significant for heavy elements like praseodymium.
Therefore, effective core potentials (ECPs) are used for the Pr atom to replace core
electrons, while valence electrons are described by a sophisticated basis set. For the oxygen
atom, a standard basis set like aug-cc-pVTZ is common.

e Frequency Analysis: Following optimization, a vibrational frequency calculation is performed
at the same level of theory to confirm the optimized structure is a true minimum on the
potential energy surface and to obtain the harmonic vibrational frequency (we).

e Energy Calculation: Single-point energy calculations are performed at the optimized
geometry using the highest level of theory feasible, such as CCSD(T), to obtain an accurate
electronic energy.

o Dissociation Energy Calculation: The bond dissociation energy (BDE) is calculated by taking
the energy difference between the PrO+ molecule and its constituent separated fragments
(Pr+ and O). The zero-point vibrational energy (ZPVE) correction is applied to report the 0 K
dissociation energy (Do).

o Do = E(Pr+) + E(O) - E(PrO*) - ZPVE

Experimental Protocol: Guided lon Beam Tandem Mass
Spectrometry (GIBMS)

The experimental BDE of PrO+ is determined by studying its collision-induced dissociation
(CID) with a neutral gas, typically xenon, in a guided ion beam tandem mass spectrometer.

» lon Generation: Pr+ ions are generated in a direct current (DC) discharge/flow tube source. A
mixture of argon gas and helium flows over a praseodymium foil which is subjected to a
high-voltage discharge, sputtering Pr atoms into the gas flow. These atoms are then ionized.

» Oxide Formation: The generated Pr+ ions are reacted with a suitable oxidant, such as N20,
downstream in the flow tube to form the PrO+ cations.

o Mass Selection: The resulting ion mixture is extracted from the source, and the PrO+ ions
are mass-selected using a magnetic sector or quadrupole mass filter.
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o Acceleration and Collision: The mass-selected PrO+ ions are accelerated to a precisely
known kinetic energy and focused into a radiofrequency (RF) octopole ion guide. This guide
is filled with xenon gas at a low pressure, serving as the collision target.

e Product Analysis: The product ions and unreacted parent ions that emerge from the octopole
are mass-analyzed by a second mass spectrometer (e.g., a quadrupole mass filter).

o Cross-Section Measurement: The intensity of both parent and product ions is measured as a
function of the collision energy. This allows for the determination of the reaction cross-section
for the CID process: PrO+ + Xe — Pr+ + O + Xe.

o Threshold Determination: The energy threshold for this reaction, which corresponds to the
BDE, is determined by modeling the cross-section data. The model accounts for the kinetic
energy of the ions, the thermal motion of the Xe gas, and the internal energy distribution of
the PrO+ ions.

Visualized Workflows and Relationships

Diagrams help clarify the complex interplay between different stages of the research process.

Ton Source First Mass Analyzer Collision Cell Second Mass Analyzer

Pr+ ions Energy-controlled
2. Reaction lon Beam 3. Mass Selection Pro* Beam 4. Collision 5. Product Analysis 6. Data Acquisition
Prt + N20 - PrO* of Pro* Pro* + Xe (Pr*, Pro*) (Cross Sections)

1. Sputtering
Pr Foil

Click to download full resolution via product page

Caption: Workflow for a GIBMS experiment to determine the BDE of PrO+.
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Caption: Logical relationship between theory and experiment in PrO+ studies.

Conclusion

The stability of Oxopraseodymium(1+) is well-characterized, with strong agreement between
advanced theoretical calculations (CCSD(T)) and experimental results from guided ion beam
tandem mass spectrometry. The experimentally determined bond dissociation energy of 8.16 +
0.28 eV highlights the significant strength of the Pr+—O bond. This congruence not only
validates the accuracy of the computational methods for systems involving f-block elements but
also provides a solid foundation for the predictive modeling of more complex lanthanide-
containing molecules. The combined approach remains the gold standard for achieving a deep
and reliable understanding of the chemical bonding and thermodynamics in these challenging
systems.
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[https://www.benchchem.com/product/b15464022#theoretical-studies-of-oxopraseodymium-
1-stability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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